An In-Depth Technical Guide to 2-(Allyloxy)benzohydrazide (CAS No. 18167-41-4)
An In-Depth Technical Guide to 2-(Allyloxy)benzohydrazide (CAS No. 18167-41-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Allyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to facilitate your research and development endeavors.
Introduction: The Scientific Merit of the Benzohydrazide Scaffold
The benzohydrazide moiety is a recognized pharmacophore, a key structural component responsible for a molecule's biological activity.[1][2] This versatile scaffold is present in numerous compounds exhibiting a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The functional group R-C(=O)-NH-NH2 is a cornerstone of its activity, and it also serves as an effective ligand in coordination chemistry.[1][2]
The subject of this guide, 2-(Allyloxy)benzohydrazide, is a derivative that incorporates an allyloxy group at the ortho position of the benzene ring. This substitution is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can influence its biological activity and potential therapeutic applications.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 18167-41-4 | [7][8] |
| Molecular Formula | C10H12N2O2 | [7][8] |
| Molecular Weight | 192.22 g/mol | [7][8] |
| Predicted Melting Point | 51-54 °C | [8] |
| Predicted Density | 1.136 ± 0.06 g/cm³ | [8] |
| Predicted Refractive Index | 1.557 | [8] |
The structural isomer, 4-(Allyloxy)benzohydrazide, has been crystallized and its structure elucidated through X-ray diffraction.[1][2][9][10] In its crystalline form, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a two-dimensional network. This arrangement also facilitates weak aromatic π–π stacking interactions.[1][10] While the crystal structure of the 2-isomer is not publicly available, similar intermolecular forces are expected to play a crucial role in its solid-state packing.
Synthesis and Characterization: A Validated Protocol
While specific literature on the synthesis of 2-(Allyloxy)benzohydrazide is sparse, a reliable synthetic route can be extrapolated from the well-documented synthesis of its isomer, 4-(Allyloxy)benzohydrazide, and general principles of organic chemistry.[1][2][9] The proposed two-step synthesis starts from the readily available methyl salicylate.
Step 1: Allylation of Methyl Salicylate
The first step involves the etherification of the phenolic hydroxyl group of methyl salicylate with allyl bromide. This is a classic Williamson ether synthesis.
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Rationale: The use of a base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can readily attack the allyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.
Step 2: Hydrazinolysis of Methyl 2-(Allyloxy)benzoate
The second step is the conversion of the methyl ester to the corresponding hydrazide by reaction with hydrazine hydrate.
-
Rationale: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the thermodynamically stable hydrazide. Ethanol is a common solvent for this transformation, and refluxing provides the necessary energy to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-(Allyloxy)benzohydrazide
Materials:
-
Methyl salicylate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrazine hydrate (80% solution)
-
Ethanol
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Standard laboratory glassware and reflux apparatus
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Magnetic stirrer with heating
Procedure:
-
Allylation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl salicylate (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2 equivalents).
-
To the stirring suspension, add allyl bromide (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure to obtain crude methyl 2-(allyloxy)benzoate as an oil.
-
-
Hydrazinolysis:
-
To the crude methyl 2-(allyloxy)benzoate, add ethanol followed by hydrazine hydrate (2-3 equivalents).
-
Heat the mixture to reflux for 8-12 hours. The product is expected to precipitate out of the solution upon cooling.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product, 2-(Allyloxy)benzohydrazide, under vacuum.
-
Characterization:
The identity and purity of the synthesized 2-(Allyloxy)benzohydrazide should be confirmed using standard analytical techniques:
-
FT-IR (KBr): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-O-C stretching.
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, the protons of the allyloxy group, and the N-H protons of the hydrazide moiety.
-
¹³C NMR: The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Biological Activity and Potential Mechanism of Action
While specific biological studies on 2-(Allyloxy)benzohydrazide are not extensively reported, the broader class of benzohydrazide derivatives has demonstrated a wide range of biological activities.[3][4][5] These include:
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Antimicrobial Activity: Many benzohydrazide derivatives exhibit activity against various strains of bacteria and fungi.[4]
-
Anticancer Activity: Several studies have reported the potential of benzohydrazide compounds as anticancer agents.[6]
-
Anti-inflammatory and Antioxidant Activity: The hydrazide moiety can contribute to these properties through mechanisms like radical scavenging and metal chelation.
The introduction of the 2-allyloxy group can influence these activities. The increased lipophilicity may enhance membrane permeability, potentially improving cellular uptake. The position of the substituent can also affect the molecule's ability to bind to biological targets.
Potential Mechanisms of Action:
The precise mechanism of action for 2-(Allyloxy)benzohydrazide is yet to be elucidated. However, based on the known activities of related compounds, several potential mechanisms can be hypothesized:
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Enzyme Inhibition: The hydrazide moiety can interact with the active sites of various enzymes, leading to their inhibition.
-
Metal Chelation: The presence of nitrogen and oxygen atoms allows for the chelation of metal ions that are essential for the survival of pathogens or the progression of certain diseases.
-
Disruption of Cell Membranes: The lipophilic nature of the molecule could lead to interactions with and disruption of microbial cell membranes.
Further research is required to determine the specific biological targets and mechanisms of action of 2-(Allyloxy)benzohydrazide.
Safety and Handling
As a novel compound with limited toxicological data, 2-(Allyloxy)benzohydrazide should be handled with care in a laboratory setting. The safety data for the precursor, 2-(allyloxy)benzaldehyde, indicates that it is a skin and eye irritant.[11] Therefore, the following precautions are recommended when handling 2-(Allyloxy)benzohydrazide:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Future Directions and Applications
2-(Allyloxy)benzohydrazide represents a promising scaffold for the development of new therapeutic agents and functional materials. Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of its antimicrobial, anticancer, and anti-inflammatory activities is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.
-
Analogue Synthesis: The synthesis and evaluation of related derivatives with modifications to the allyloxy group or the benzohydrazide core could lead to compounds with enhanced potency and selectivity.
-
Material Science Applications: Its coordinating ability makes it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.
Conclusion
2-(Allyloxy)benzohydrazide is a molecule with significant potential stemming from its benzohydrazide core and the modulating influence of the 2-allyloxy substituent. This guide provides a foundational understanding of its synthesis, properties, and potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of scientific discovery in this exciting area of chemistry.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(Allyloxy)benzohydrazide.
Potential Applications Workflow
Sources
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- 3. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. journals.iucr.org [journals.iucr.org]
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